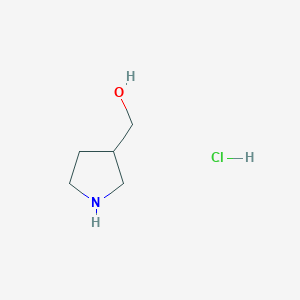

Pyrrolidin-3-ylmethanol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrrolidin-3-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSPXNVYBCMWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630357 | |

| Record name | (Pyrrolidin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644971-22-2 | |

| Record name | (Pyrrolidin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pyrrolidin-3-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Pyrrolidin-3-ylmethanol hydrochloride NMR spectral data

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral pyrrolidine derivative widely employed as a versatile intermediate in the synthesis of complex molecular architectures for drug discovery.[1] Its stereodefined structure and functional groups—a secondary amine, a primary alcohol, and a chiral center—make it a valuable synthon for creating compounds with specific biological activities. Notably, it serves as a key fragment in the development of inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-4), which is a target for the treatment of type 2 diabetes.[1]

Chemical Structure and Properties

-

IUPAC Name: [(3S)-pyrrolidin-3-yl]methanol;hydrochloride

-

Molecular Formula: C₅H₁₂ClNO

-

Molecular Weight: 137.61 g/mol [1]

-

Appearance: Off-white to pale beige solid[1]

-

Melting Point: 174-176 °C[1]

-

Solubility: Slightly soluble in water, with better solubility in organic solvents like methanol and dimethyl sulfoxide (DMSO).[1]

The structure of (S)-Pyrrolidin-3-ylmethanol hydrochloride is depicted below:

Caption: Chemical structure of (S)-Pyrrolidin-3-ylmethanol hydrochloride.

NMR Spectral Data (Expected)

While a definitive, published, and fully assigned NMR spectrum for (S)-Pyrrolidin-3-ylmethanol hydrochloride is not available, the following tables summarize the expected chemical shifts (δ) in parts per million (ppm) based on the analysis of structurally related compounds and general NMR principles. The actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Expected ¹H NMR Spectral Data

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H2, H5 (CH₂) | 3.0 - 3.5 | m | - |

| H3 (CH) | 2.4 - 2.8 | m | - |

| H4 (CH₂) | 1.8 - 2.2 | m | - |

| CH₂OH | 3.5 - 3.8 | m | - |

| NH₂⁺ | 8.5 - 9.5 | br s | - |

| OH | 4.5 - 5.5 | t | ~5-6 |

Table 2: Expected ¹³C NMR Spectral Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2, C5 (CH₂) | 45 - 50 |

| C3 (CH) | 40 - 45 |

| C4 (CH₂) | 25 - 30 |

| CH₂OH | 60 - 65 |

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra of (S)-Pyrrolidin-3-ylmethanol hydrochloride.

4.1. Sample Preparation

-

Weigh approximately 10-20 mg of (S)-Pyrrolidin-3-ylmethanol hydrochloride.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

4.2. Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Temperature: 298 K.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Referencing: The residual solvent peak is used as an internal reference (e.g., D₂O at ~4.79 ppm, DMSO-d₆ at 2.50 ppm, or CD₃OD at 3.31 ppm).

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-180 ppm.

-

Referencing: The solvent peak is used as an internal reference (e.g., DMSO-d₆ at 39.52 ppm or CD₃OD at 49.00 ppm).

-

4.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Calibrate the chemical shifts with respect to the solvent reference peak.

-

Assign the peaks based on their chemical shifts, multiplicities, coupling constants, and integration values, potentially aided by 2D NMR experiments (e.g., COSY, HSQC).

Caption: General workflow for NMR data acquisition and analysis.

Role in Drug Development

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a crucial building block in medicinal chemistry due to its stereochemistry and bifunctional nature. Its primary application is in the synthesis of more complex molecules with potential therapeutic value.

5.1. Precursor for DPP-4 Inhibitors

A significant application of this compound is in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors.[1] DPP-4 is an enzyme involved in the degradation of incretin hormones, which play a role in regulating blood glucose levels. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes. The pyrrolidine moiety often serves as a key structural element for binding to the active site of the DPP-4 enzyme.

Caption: Role of (S)-Pyrrolidin-3-ylmethanol hydrochloride in the synthesis and mechanism of action of a DPP-4 inhibitor.

Conclusion

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral building block for the pharmaceutical industry. While detailed, publicly available NMR spectral data with full assignments are currently lacking, this guide provides the expected spectral characteristics and a robust experimental protocol for its determination. The structural features and synthetic utility of this compound, particularly in the development of DPP-4 inhibitors, underscore its importance in modern drug discovery and development. Researchers and scientists are encouraged to use the provided information as a foundation for their work and to contribute to the public knowledge base by publishing detailed characterization data when available.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of (R)-Pyrrolidin-3-ylmethanol Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (R)-Pyrrolidin-3-ylmethanol hydrochloride. The document details expected spectral data, a standard experimental protocol for data acquisition, and a logical workflow for spectral analysis, serving as a vital resource for professionals in chemical research and pharmaceutical development.

Chemical Structure and Proton Assignments

(R)-Pyrrolidin-3-ylmethanol hydrochloride (C₅H₁₂ClNO) is a chiral heterocyclic compound featuring a pyrrolidine ring substituted with a hydroxymethyl group.[1] In its hydrochloride salt form, the pyrrolidine nitrogen is protonated, forming a secondary ammonium ion. This protonation significantly influences the chemical environment of the neighboring protons, leading to characteristic downfield shifts in the ¹H NMR spectrum.[2]

The protons are labeled as follows for spectral assignment:

Figure 1. Structure of (R)-Pyrrolidin-3-ylmethanol hydrochloride with proton assignments.

Expected ¹H NMR Spectral Data

The following table summarizes the expected quantitative data for the ¹H NMR spectrum of (R)-Pyrrolidin-3-ylmethanol hydrochloride, recorded on a 500 MHz spectrometer using Deuterium Oxide (D₂O) as the solvent. In D₂O, the labile protons of the hydroxyl (OH) and ammonium (NH₂⁺) groups rapidly exchange with deuterium and are typically not observed in the spectrum.[3]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2a, H2b | ~ 2.10 - 2.35 | Multiplet (m) | 2H |

| H3 | ~ 2.60 - 2.80 | Multiplet (m) | 1H |

| H4a | ~ 3.15 - 3.30 | Multiplet (m) | 1H |

| H4b | ~ 3.40 - 3.55 | Multiplet (m) | 1H |

| H5a, H5b | ~ 3.60 - 3.75 | Doublet of doublets (dd) | 2H |

Note: The chemical shifts are estimates based on typical values for pyrrolidine derivatives and the known deshielding effect of a protonated nitrogen atom. Actual experimental values may vary slightly.

Experimental Protocol

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum.

A. Sample Preparation:

-

Accurately weigh 5-10 mg of (R)-Pyrrolidin-3-ylmethanol hydrochloride.

-

Dissolve the sample in approximately 0.6 mL of Deuterium Oxide (D₂O).

-

Vortex the mixture until the solid is completely dissolved.

-

Transfer the solution into a standard 5 mm NMR tube.

B. NMR Data Acquisition:

-

Spectrometer: 500 MHz NMR Spectrometer

-

Solvent: D₂O

-

Temperature: 298 K (25 °C)

-

Pulse Program: Standard 1D proton pulse sequence (e.g., 'zg30')

-

Number of Scans: 16

-

Relaxation Delay (d1): 2.0 seconds

-

Acquisition Time (aq): 3.0 seconds

-

Spectral Width: 12 - 15 ppm

-

Referencing: The residual HDO signal is used as a reference (δ = 4.79 ppm).

Data Analysis and Structural Confirmation Workflow

The process of analyzing the acquired NMR data to confirm the molecular structure follows a logical sequence. This workflow ensures that all spectral information is systematically evaluated.[4] Nuclear magnetic resonance spectroscopy provides a definitive method for the structural characterization of (R)-Pyrrolidin-3-ylmethanol hydrochloride.[1]

References

In-Depth Technical Guide to the FT-IR Characteristic Peaks of Pyrrolidin-3-ylmethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy profile of pyrrolidin-3-ylmethanol hydrochloride. It is designed to assist researchers and professionals in identifying and characterizing this compound through its unique vibrational spectrum. This document outlines the characteristic absorption peaks, provides a detailed experimental protocol for obtaining the spectrum, and includes a logical workflow for spectral analysis.

Core FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the specific functional groups present in the molecule. The hydrochloride salt form significantly influences the vibrational frequencies of the amine group.

A summary of the expected characteristic FT-IR peaks for this compound is presented in the table below.

| Wavenumber Range (cm⁻¹) | Assignment | Intensity | Functional Group |

| 3600 - 3200 | O-H stretch | Broad, Strong | Hydroxyl (-OH) |

| 3000 - 2800 | C-H stretch | Medium | Alkane (C-H) |

| 2700 - 2400 | N-H stretch | Broad, Strong | Secondary Amine Salt (R₂NH₂⁺) |

| 1600 - 1500 | N-H bend | Medium | Secondary Amine Salt (R₂NH₂⁺) |

| 1475 - 1425 | C-H bend (scissoring) | Medium | Methylene (-CH₂) |

| 1150 - 1050 | C-O stretch | Strong | Primary Alcohol (C-OH) |

| 1200 - 1000 | C-N stretch | Medium | Alkyl Amine (C-N) |

Experimental Protocol: Solid-State FT-IR Spectroscopy

The following protocol details the methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.

1. Instrumentation and Materials:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Infrared (IR) grade potassium bromide (KBr), desiccated

-

This compound sample

-

Spatula and weighing paper

-

Acetone for cleaning

2. Sample Preparation (KBr Pellet Method):

-

Thoroughly clean the agate mortar, pestle, and pellet die components with acetone and ensure they are completely dry to prevent moisture contamination.

-

Weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 100-200 mg of dry, IR-grade KBr. The sample-to-KBr ratio should be between 1:100 and 1:200.

-

Grind the KBr in the agate mortar to a fine, consistent powder.

-

Add the this compound sample to the KBr powder in the mortar.

-

Gently but thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained. The mixture should have a fine, consistent particle size to minimize light scattering.

-

Transfer the powdered mixture into the pellet die.

-

Place the die in a hydraulic press and apply a pressure of 7-10 tons for 1-2 minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die.

3. Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the FT-IR spectrum of the sample pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

4. Data Processing:

-

The acquired spectrum should be baseline corrected if necessary.

-

Identify and label the characteristic absorption peaks.

Logical Workflow for FT-IR Spectral Analysis

The following diagram illustrates a logical workflow for the identification and characterization of this compound using FT-IR spectroscopy.

Caption: Workflow for FT-IR Analysis of Pyrrolidin-3-ylmethanol HCl.

Interpretation of Characteristic Peaks

The FT-IR spectrum of this compound provides a molecular fingerprint that is highly useful for its identification.

-

O-H Stretching: A prominent broad absorption band is expected in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group.[1] The broadness of this peak is due to hydrogen bonding.

-

N-H Stretching: In the hydrochloride salt, the secondary amine of the pyrrolidine ring is protonated (R₂NH₂⁺). This results in a strong, broad absorption band in the 2700-2400 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in amine salts.[1]

-

C-H Stretching: The stretching vibrations of the C-H bonds in the pyrrolidine ring and the methylene group of the hydroxymethyl substituent typically appear in the 3000-2800 cm⁻¹ region.[1]

-

N-H Bending: The bending vibration of the protonated secondary amine (R₂NH₂⁺) is expected to show a medium intensity band in the 1600-1500 cm⁻¹ range.

-

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the primary alcohol is anticipated in the 1150-1050 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the C-N bond in the pyrrolidine ring is expected to produce a medium intensity band in the 1200-1000 cm⁻¹ range.

By carefully analyzing the positions, shapes, and intensities of these characteristic peaks, researchers can confidently identify and assess the purity of this compound. This guide serves as a foundational resource for the application of FT-IR spectroscopy in the analysis of this important chemical compound.

References

Mass Spectrometry Fragmentation of Pyrrolidin-3-ylmethanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidin-3-ylmethanol is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrrolidine ring and a primary alcohol, is present in a variety of biologically active molecules. Understanding the fragmentation behavior of this compound under mass spectrometry (MS) is crucial for its identification, characterization, and for monitoring its transformations in chemical and biological systems. This technical guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of Pyrrolidin-3-ylmethanol, outlines relevant experimental protocols, and presents a theoretical fragmentation pathway.

Note on Data Availability: As of the latest search, a publicly available, experimentally determined mass spectrum for Pyrrolidin-3-ylmethanol with detailed quantitative data on fragment ion abundances could not be located in major spectral databases (including NIST, SDBS, Wiley, HMDB, and MoNA). Therefore, the fragmentation analysis presented here is based on established principles of mass spectrometry and the known fragmentation patterns of related cyclic amines and alcohols. The m/z values are predicted based on chemical structure, but relative intensities cannot be provided without experimental data.

Predicted Mass Spectrometry Data

The fragmentation of Pyrrolidin-3-ylmethanol in a mass spectrometer is expected to be influenced by the presence of the nitrogen atom within the pyrrolidine ring and the hydroxyl group of the methanol substituent. The lone pair of electrons on the nitrogen atom can readily stabilize a positive charge, directing the fragmentation pathways.

Molecular Ion: The free base of Pyrrolidin-3-ylmethanol has a molecular formula of C₅H₁₁NO and a monoisotopic mass of approximately 101.084 Da.[1] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 101.

Table 1: Predicted Key Fragment Ions for Pyrrolidin-3-ylmethanol (EI-MS)

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 101 | [C₅H₁₁NO]⁺˙ | - | Molecular Ion |

| 100 | [C₅H₁₀NO]⁺ | H˙ | Loss of a hydrogen radical, likely from the carbon bearing the nitrogen or oxygen.[2] |

| 84 | [C₅H₁₀N]⁺ | OH˙ | Loss of a hydroxyl radical. |

| 83 | [C₅H₉N]⁺˙ | H₂O | Dehydration, a common fragmentation for alcohols.[3] |

| 71 | [C₄H₉N]⁺˙ | CH₂O | Loss of formaldehyde. |

| 70 | [C₄H₈N]⁺ | CH₂OH˙ | α-cleavage with loss of the hydroxymethyl radical, a very common pathway for amines.[4] |

| 57 | [C₃H₇N]⁺˙ | C₂H₄O | Ring cleavage and loss of ethylene oxide. |

| 44 | [C₂H₆N]⁺ | C₃H₅O˙ | Cleavage of the pyrrolidine ring. |

| 30 | [CH₄N]⁺ | C₄H₇O˙ | Common fragment for primary amines resulting from β-cleavage. |

Experimental Protocols

Detailed experimental protocols are essential for obtaining reproducible and high-quality mass spectra. The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) will depend on the sample introduction method (e.g., Gas Chromatography for EI, Liquid Chromatography for ESI) and the desired level of fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for volatile and thermally stable compounds like Pyrrolidin-3-ylmethanol.

-

Sample Preparation:

-

Prepare a stock solution of Pyrrolidin-3-ylmethanol in a volatile organic solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A standard non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio of 20:1.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 30 to 200.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This method is ideal for less volatile compounds or when coupling with liquid-phase separations.

-

Sample Preparation:

-

Prepare a stock solution of Pyrrolidin-3-ylmethanol in a suitable solvent such as methanol or water at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Start with 5% B for 1 minute.

-

Linearly increase to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr (Nitrogen).

-

Mass Range: Scan from m/z 50 to 250.

-

Theoretical Fragmentation Pathway

The fragmentation of Pyrrolidin-3-ylmethanol is expected to be initiated by the ionization of the nitrogen atom, which has a lower ionization energy than the oxygen atom. The resulting molecular ion can then undergo several characteristic fragmentation reactions.

Caption: Theoretical fragmentation pathway of Pyrrolidin-3-ylmethanol.

Description of the Fragmentation Pathway:

-

Molecular Ion Formation (m/z 101): The process begins with the ionization of the Pyrrolidin-3-ylmethanol molecule, forming the molecular ion [C₅H₁₁NO]⁺˙.

-

Loss of a Hydrogen Radical (m/z 100): A common fragmentation for amines is the loss of a hydrogen atom from the carbon adjacent to the nitrogen, leading to the formation of a stable iminium ion.

-

α-Cleavage (m/z 70): This is predicted to be a major fragmentation pathway.[4] The bond between the pyrrolidine ring and the hydroxymethyl group cleaves, resulting in the loss of a hydroxymethyl radical (˙CH₂OH). This forms a stable, resonance-stabilized pyrrolidinyl cation. This fragment is often a base peak for N-substituted pyrrolidines.

-

Dehydration (m/z 83): The loss of a water molecule is a characteristic fragmentation for alcohols.[3] This would result in a cyclic imine radical cation.

-

Ring Cleavage (m/z 44): The fragment at m/z 70 can undergo further fragmentation through ring-opening and subsequent cleavage, leading to smaller, stable nitrogen-containing fragments such as the ion at m/z 44.

Conclusion

References

Pyrrolidin-3-ylmethanol hydrochloride chemical properties and structure

For researchers, scientists, and professionals in drug development, Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral building block. Its distinct structural features make it a versatile intermediate in the synthesis of a variety of pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.

Core Chemical Properties

This compound is a chiral compound available as an off-white to pale beige solid. It is known to be hygroscopic, readily absorbing moisture from the atmosphere.[1] The hydrochloride salt form generally offers enhanced thermal stability and improved water solubility compared to its free base counterpart.[1]

| Property | (S)-Pyrrolidin-3-ylmethanol hydrochloride | (Pyrrolidin-3-yl)methanol (Free Base) |

| Molecular Formula | C₅H₁₂ClNO[1][2][3][4] | C₅H₁₁NO[1][5] |

| Molecular Weight | 137.61 g/mol [1][2][3] | 101.15 g/mol [1][5] |

| Melting Point | 174-176 °C[1] | Not specified in search results. |

| Solubility | Slightly soluble in water; more soluble in methanol and DMSO.[1] | Slightly soluble in water; enhanced solubility in methanol and DMSO.[1] |

| Appearance | Off-white to pale beige solid.[1] | Not specified in search results. |

| Hygroscopicity | Hygroscopic.[1] | Not specified in search results. |

Chemical Structure and Identification

The defining feature of this molecule is a five-membered pyrrolidine ring with a hydroxymethyl group at the 3-position. The stereochemistry at this chiral center is crucial for its application in synthesizing stereospecific drugs. The (S)-enantiomer is commonly referenced.

| Identifier | (S)-Pyrrolidin-3-ylmethanol hydrochloride |

| IUPAC Name | [(3S)-pyrrolidin-3-yl]methanol;hydrochloride[1] |

| SMILES | OC[C@H]1CCNC1.Cl[2] |

| InChI | InChI=1S/C5H11NO.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H/t5-;/m0./s1[1] |

| InChI Key | RPSPXNVYBCMWAR-JEDNCBNOSA-N[1] |

| CAS Number | 1316087-88-3[1][2][4][6] |

Experimental Protocols

Synthesis Methods

Several synthetic routes to this compound have been established, often focusing on achieving high enantiomeric purity. Common strategies include:

-

Starting from Pyrrolidine: A straightforward approach involves the reaction of pyrrolidine with formaldehyde, followed by a reduction step to yield the desired product.[1]

-

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials to ensure the final product has the correct stereochemistry.[1] Proline and its derivatives are common starting points for synthesizing pyrrolidine-containing drugs.

-

Asymmetric Synthesis: This advanced approach employs chiral catalysts or reagents to favor the formation of one enantiomer over the other.[1]

A general workflow for the synthesis and purification is outlined below.

Caption: General workflow for synthesis and purification.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for definitive structural characterization. The pyrrolidine ring protons exhibit characteristic chemical shifts and coupling patterns. The hydroxymethyl protons typically appear as a multiplet in the 3.5-4.0 ppm region due to the deshielding effect of the adjacent oxygen atom.[1]

-

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. A broad absorption band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the protonated pyrrolidine nitrogen are also characteristic.[1]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and to study fragmentation patterns. The molecular ion peak for the free base (C₅H₁₁NO) is observed at an m/z of 101.[1] A common fragmentation pattern involves the loss of the hydroxymethyl group.[1]

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of more complex molecules with therapeutic potential.[1] Its chirality is particularly important for ensuring the selectivity and potency of the final drug candidate.[1]

One notable application is in the development of dipeptidyl peptidase IV (DPP-4) inhibitors, which are a class of drugs used to manage type 2 diabetes.[1]

Caption: Role as a precursor for DPP-4 inhibitors.

The molecule's structure, featuring both a secondary amine and a primary alcohol, allows for a range of chemical modifications.

Caption: Common chemical reactions involving the molecule.

Safety and Handling

This compound is associated with certain hazards. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. It should be stored in an inert atmosphere at room temperature.[7]

References

- 1. Buy (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. parchem.com [parchem.com]

- 5. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. achmem.com [achmem.com]

Technical Guide: Physicochemical Properties of (S)-Pyrrolidin-3-ylmethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its stereospecific structure makes it a valuable intermediate in the development of enzyme inhibitors and other therapeutic molecules. This technical guide provides a comprehensive overview of the known physical properties of (S)-Pyrrolidin-3-ylmethanol hydrochloride, outlines generalized experimental protocols for their determination, and illustrates its key role in synthetic chemistry.

Core Physical and Chemical Properties

(S)-Pyrrolidin-3-ylmethanol hydrochloride is an off-white to pale beige solid.[1] It is characterized by the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol .[1][2]

Data Summary

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNO | [1][2] |

| Molecular Weight | 137.61 g/mol | [1][2] |

| Appearance | Off-white to pale beige solid | [1] |

| Melting Point | 174-176 °C | [1] |

| Solubility | Slightly soluble in water; More soluble in methanol and dimethyl sulfoxide (DMSO) | [1] |

| Optical Rotation | No specific value reported in the searched literature. Optical rotation is the definitive method for distinguishing between the (S) and (R) enantiomers. | [1] |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the (S)-Pyrrolidin-3-ylmethanol hydrochloride sample is dry and finely powdered. If necessary, gently grind the sample in a mortar.

-

Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

-

Decrease the heating rate to approximately 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Solubility Assessment (Qualitative)

This protocol provides a general method for determining the qualitative solubility of a compound in various solvents.

Apparatus:

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure:

-

Add approximately 10-20 mg of (S)-Pyrrolidin-3-ylmethanol hydrochloride to separate test tubes.

-

To each tube, add 1 mL of the desired solvent (e.g., water, methanol, DMSO) in a stepwise manner (e.g., 0.2 mL at a time).

-

After each addition, vortex the mixture for at least 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Categorize the solubility as:

-

Freely soluble: If the solid dissolves completely.

-

Slightly soluble: If a small portion of the solid dissolves.

-

Insoluble: If the solid does not appear to dissolve.

-

-

For quantitative analysis, a more rigorous method such as the shake-flask method followed by concentration determination via HPLC or UV-Vis spectroscopy would be employed.

Optical Rotation Measurement

Optical rotation is a critical property for chiral molecules, confirming the enantiomeric identity.

Apparatus:

-

Polarimeter

-

Polarimeter cell (typically 1 dm in length)

-

Volumetric flask

-

Analytical balance

-

Spatula

Procedure:

-

Accurately weigh a specific amount of (S)-Pyrrolidin-3-ylmethanol hydrochloride and dissolve it in a known volume of a suitable solvent (e.g., methanol) in a volumetric flask to achieve a precise concentration (c, in g/100 mL).

-

Calibrate the polarimeter with a blank solution (the pure solvent).

-

Rinse the polarimeter cell with a small amount of the sample solution and then fill it, ensuring no air bubbles are present.

-

Place the filled cell in the polarimeter and measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Synthetic Utility

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral precursor, notably in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[1] The pyrrolidine moiety is a common structural feature in many DPP-4 inhibitors.

Workflow: Synthesis of a DPP-4 Inhibitor Precursor

The following diagram illustrates a generalized synthetic workflow where (S)-Pyrrolidin-3-ylmethanol hydrochloride is utilized as a starting material for a key intermediate in the synthesis of a DPP-4 inhibitor.

This workflow demonstrates the chemical transformations required to incorporate the chiral pyrrolidine scaffold into a more complex drug molecule. The initial protection of the amine and activation of the hydroxyl group allow for selective reactions to build the final inhibitor structure.

References

An In-depth Technical Guide to the Physicochemical Properties of Pyrrolidin-3-ylmethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of Pyrrolidin-3-ylmethanol hydrochloride, a key building block in pharmaceutical synthesis. The document details its physicochemical properties, outlines experimental protocols for their determination, and presents a logical workflow for these characterizations.

Physicochemical Data of (S)-Pyrrolidin-3-ylmethanol Hydrochloride

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral compound with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol .[1] It typically presents as an off-white to pale beige solid and is noted to be hygroscopic.[1] The hydrochloride salt form generally offers enhanced thermal stability and improved water solubility compared to its free base.[1]

| Property | Value | Solvents |

| Melting Point | 174-176 °C | Not Applicable |

| Solubility | Slightly Soluble | Water |

| More Soluble | Methanol, Dimethyl Sulfoxide (DMSO) |

Experimental Protocols

Precise determination of the melting point and solubility is critical for the characterization and application of this compound in research and development. The following are detailed methodologies for these key experiments.

Melting Point Determination via Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid substance. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities can lead to a depressed and broader melting range.[2][3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]

-

Capillary tubes (sealed at one end)[2]

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[1]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus. If using a Thiele tube, attach the capillary tube to a thermometer.

-

Heating and Observation:

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The recorded range is the melting point of the substance.[1][2]

Solubility Determination

This protocol outlines a method for determining the solubility of a solid in a given solvent at a specific temperature. The principle involves adding a solute to a fixed volume of solvent until saturation is reached.

Apparatus:

-

Analytical balance

-

Test tubes with stoppers

-

Graduated cylinder or pipette

-

Thermometer

-

Spatula

-

Weighing dish

Procedure:

-

Solvent Preparation: Measure a precise volume (e.g., 10 mL) of the desired solvent (water, methanol, or DMSO) and place it in a test tube.[5] Record the initial temperature of the solvent.[5]

-

Initial Solute Mass: Weigh a known mass of this compound in a weighing dish using an analytical balance.[5]

-

Incremental Addition of Solute:

-

Add a small, known amount of the solid to the test tube containing the solvent.[5]

-

Secure the stopper and shake the test tube vigorously to facilitate dissolution.[5] Avoid warming the test tube with your hands.[5]

-

Continue adding small increments of the solid, ensuring complete dissolution after each addition.[5]

-

-

Reaching Saturation: As the solution approaches saturation, the rate of dissolution will decrease. At this point, add progressively smaller amounts of the solid.[5] Saturation is reached when a small amount of solid remains undissolved after vigorous shaking.

-

Final Measurements:

-

Calculation: Subtract the mass of the remaining solid from the initial mass to determine the mass of the solute that dissolved in the specific volume of the solvent at that temperature. Solubility can then be expressed in units such as g/100 mL or mg/mL.[5]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the melting point and solubility of this compound.

Caption: Workflow for Physicochemical Characterization.

References

A Comprehensive Technical Guide to the Thermal Stability and Degradation of Pyrrolidin-3-ylmethanol HCl

This in-depth technical guide provides a comprehensive overview of the thermal stability and degradation profile of Pyrrolidin-3-ylmethanol hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of stability assessment, offering both theoretical insights and practical, field-proven methodologies. The narrative is structured to elucidate the causality behind experimental choices, ensuring a robust and scientifically sound approach to characterizing this important pharmaceutical intermediate.

Introduction: The Critical Role of Stability in Drug Development

Pyrrolidin-3-ylmethanol, a chiral amino alcohol, and its hydrochloride salt are valuable building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The pyrrolidine moiety is a common scaffold in many approved drugs.[1][2] The thermal stability of Pyrrolidin-3-ylmethanol HCl is a critical quality attribute that can significantly impact the safety, efficacy, and shelf-life of the final drug product. Understanding its degradation pathways is paramount for developing stable formulations, defining appropriate storage conditions, and meeting regulatory requirements.[3][4]

This guide will systematically explore the intrinsic thermal properties of Pyrrolidin-3-ylmethanol HCl, its behavior under forced degradation conditions, and the analytical techniques required for a thorough stability assessment. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), which provides a framework for stability testing of new drug substances.[5][6][7][8][9]

Intrinsic Thermal Stability Profile

The initial step in characterizing the thermal stability of a compound is to determine its intrinsic properties in the solid state. This is typically accomplished using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11][12]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an invaluable tool for determining the onset of thermal decomposition. For a hydrochloride salt of an amine, TGA can reveal the temperature at which the compound begins to lose mass, indicating decomposition or the loss of volatile components.[13][14][15]

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of Pyrrolidin-3-ylmethanol HCl into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.[12][16] For Pyrrolidin-3-ylmethanol HCl, DSC can identify its melting point, which is a key physical characteristic, and any exothermic or endothermic events that may precede decomposition.[17]

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of Pyrrolidin-3-ylmethanol HCl into a hermetically sealed aluminum pan.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to a temperature just beyond the melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic melting event.

Interpreting Thermoanalytical Data

The combined data from TGA and DSC provide a comprehensive picture of the solid-state thermal stability.

| Parameter | Typical Expected Result for Pyrrolidin-3-ylmethanol HCl | Significance |

| Melting Point (DSC) | Sharp endotherm, e.g., 150-170 °C | A key indicator of purity. A broad melting range may suggest the presence of impurities. |

| Decomposition Onset (TGA) | e.g., > 200 °C | Defines the upper-temperature limit for handling and storage in the solid state. |

| Exothermic Events (DSC) | Absence of exotherms before the melting point | The presence of an exotherm before melting could indicate a polymorphic transition or early-onset decomposition, posing a safety risk. |

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[4][18] The goal is to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[19][20]

The primary degradation pathways for many pharmaceuticals include hydrolysis, oxidation, and photolysis.[3][21] Given the structure of Pyrrolidin-3-ylmethanol HCl (a secondary amine and a primary alcohol), it is susceptible to oxidation and potentially other degradation mechanisms under thermal stress.

Proposed Degradation Pathways

Based on the functional groups present in Pyrrolidin-3-ylmethanol, the following degradation pathways can be postulated:

-

Oxidation: The primary alcohol moiety is susceptible to oxidation to form an aldehyde and subsequently a carboxylic acid. The secondary amine of the pyrrolidine ring can also be oxidized.

-

Dehydration: Under thermal stress, the alcohol could undergo dehydration, potentially leading to the formation of an alkene.

-

Ring Opening: At elevated temperatures, the pyrrolidine ring may undergo cleavage.

Caption: Proposed Degradation Pathways for Pyrrolidin-3-ylmethanol HCl.

Experimental Workflow for Forced Degradation

A systematic approach is essential for conducting forced degradation studies. The goal is to achieve 5-20% degradation of the drug substance to ensure that the primary degradation products are formed without excessive decomposition.[20]

Caption: Experimental Workflow for Forced Degradation Studies.

-

Stock Solution Preparation: Prepare a stock solution of Pyrrolidin-3-ylmethanol HCl at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60 °C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60 °C and collect samples at various time points. Neutralize the samples with an equivalent amount of HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature and protected from light. Collect samples at various time points.

-

Thermal Degradation (in solution): Heat the stock solution at 60 °C and collect samples at various time points.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B. A control sample should be kept in the dark under the same conditions.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time.[22] The method must be able to separate the parent compound from its degradation products, process impurities, and any other potential interferents.[23] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[24][25] Coupling HPLC with Mass Spectrometry (MS) is highly beneficial for identifying unknown degradation products.[23]

Experimental Protocol: Stability-Indicating HPLC-UV Method

The following is a representative protocol for an HPLC method suitable for analyzing Pyrrolidin-3-ylmethanol HCl and its degradation products. Method development would be required to optimize the separation for the specific degradation products observed.

-

Instrumentation: HPLC system with a UV detector and preferably a mass spectrometer.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 60% B

-

15-17 min: 60% to 95% B

-

17-19 min: 95% B

-

19-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm (as Pyrrolidin-3-ylmethanol lacks a strong chromophore, low UV wavelength is necessary).

-

Data Analysis: Integrate the peak areas of the parent compound and all degradation products. Calculate the percentage of degradation.

Data Interpretation and Mass Balance

A successful forced degradation study should demonstrate mass balance, where the sum of the assay of the parent drug and the levels of all degradation products is close to 100% of the initial concentration. This provides confidence that all major degradation products have been detected.

| Stress Condition | % Degradation of Parent | Number of Degradants | Peak Purity | Mass Balance (%) |

| Acid (0.1 M HCl, 60°C, 24h) | < 5% | 1 | Pass | 99.5 |

| Base (0.1 M NaOH, 60°C, 24h) | < 5% | 1 | Pass | 99.2 |

| Oxidative (3% H₂O₂, RT, 24h) | 15% | 3 | Pass | 98.9 |

| Thermal (60°C, 24h) | 8% | 2 | Pass | 99.6 |

| Photolytic (ICH Q1B) | < 2% | 0 | Pass | 100.1 |

Note: The data presented in this table is illustrative and represents a plausible outcome for a stable compound susceptible primarily to oxidation.

Conclusion and Recommendations

This technical guide has outlined a comprehensive strategy for assessing the thermal stability and degradation of Pyrrolidin-3-ylmethanol HCl. The intrinsic stability is best characterized by TGA and DSC, which provide critical information on the melting point and onset of decomposition. Forced degradation studies are essential for identifying potential degradation pathways and are a prerequisite for the development of a robust, stability-indicating analytical method.

Based on its chemical structure, Pyrrolidin-3-ylmethanol HCl is expected to be most susceptible to oxidative degradation. Therefore, it is recommended that this compound be stored in well-sealed containers, protected from excessive heat and light. The inclusion of antioxidants in formulations containing derivatives of this molecule may also be considered to enhance stability. The methodologies and protocols described herein provide a solid foundation for any researcher or drug development professional tasked with characterizing the stability of this, or structurally related, compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. database.ich.org [database.ich.org]

- 7. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 8. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. news-medical.net [news-medical.net]

- 12. veeprho.com [veeprho.com]

- 13. dovepress.com [dovepress.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments [tainstruments.com]

- 17. hitachi-hightech.com [hitachi-hightech.com]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijisrt.com [ijisrt.com]

- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 21. pharmacy180.com [pharmacy180.com]

- 22. ijpsjournal.com [ijpsjournal.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hygroscopic Nature of Pyrrolidin-3-ylmethanol Hydrochloride

Abstract

Pyrrolidin-3-ylmethanol hydrochloride is a chiral pyrrolidine derivative that serves as a critical building block in modern medicinal chemistry.[1] Its utility in the synthesis of complex therapeutic agents necessitates a thorough understanding of its solid-state properties. This technical guide provides an in-depth analysis of the hygroscopic nature of this compound, a pivotal characteristic that significantly influences its stability, handling, storage, and formulation. We will explore the theoretical underpinnings of moisture-solid interactions, present a reasoned expert assessment of this compound's likely hygroscopic behavior, and provide detailed, field-proven protocols for its characterization using Dynamic Vapor Sorption (DVS), Karl Fischer Titration (KFT), and X-ray Powder Diffraction (XRPD). This guide is intended for researchers, scientists, and drug development professionals to establish robust control strategies for ensuring the quality and performance of this versatile intermediate.

Introduction: The Critical Role of Solid-State Characterization

This compound, with the molecular formula C₅H₁₂ClNO, is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2][3] Its structure, featuring a pyrrolidine ring, a hydroxyl group, and a hydrochloride salt, imparts specific physicochemical properties that are fundamental to its application. Among these, its propensity to interact with atmospheric moisture—its hygroscopicity—is a critical material attribute.

The uptake of water by an active pharmaceutical ingredient (API) or intermediate can induce a cascade of undesirable physical and chemical changes. These may include deliquescence, hydrate formation, polymorphic transitions, and accelerated degradation, all of which can compromise the material's integrity and performance in downstream applications.[4][5] Therefore, a comprehensive understanding and quantification of a compound's hygroscopic nature are not merely academic exercises; they are essential components of risk management and quality control in pharmaceutical development.[5]

This whitepaper serves as a practical guide to navigating the challenges associated with the hygroscopicity of this compound.

Understanding Hygroscopicity in Pharmaceutical Solids

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[6] This phenomenon is governed by the interplay between the material's chemical structure and the ambient relative humidity (RH). For a crystalline solid like this compound, several factors contribute to its hygroscopic potential:

-

Presence of Polar Functional Groups: The molecule contains a hydroxyl (-OH) group and a secondary amine (as a hydrochloride salt), both of which are capable of forming strong hydrogen bonds with water molecules.

-

Ionic Nature: As a hydrochloride salt, the compound possesses an ionic lattice. The chloride ion (Cl⁻) and the protonated pyrrolidinium cation create a polar environment that readily attracts water, a highly polar solvent.

-

Crystal Packing and Defects: The arrangement of molecules in the crystal lattice and the presence of any amorphous regions or crystal defects can create sites for water sorption.

Classification of Hygroscopicity

To standardize the description of a material's hygroscopic nature, regulatory bodies like the European Pharmacopoeia (Ph. Eur.) have established a classification system. This system is based on the percentage increase in mass after storing the substance at a defined temperature and relative humidity (25°C and 80% RH) for 24 hours.[6][7][8][9]

| Classification | Increase in Mass (% w/w) |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Absorbs sufficient water to form a liquid |

| Table 1: European Pharmacopoeia Hygroscopicity Classification.[7][8][9] |

Expert Assessment for this compound

While specific experimental data for this compound is not publicly available, an expert assessment can be made based on its structural attributes and data from analogous compounds. The parent molecule, (S)-3-Hydroxypyrrolidine, is qualitatively described as hygroscopic. The conversion of a free base to a hydrochloride salt generally increases water affinity.

Given the presence of the polar hydroxyl group and the ionic hydrochloride salt within a small molecular structure, it is highly probable that this compound falls into the hygroscopic to very hygroscopic categories. It is expected to show significant weight gain at elevated humidity, with the potential for deliquescence at very high RH levels (>80-90%). This hypothesis underscores the necessity for the empirical testing detailed in the following sections.

Core Experimental Workflow for Hygroscopicity Assessment

A multi-faceted approach is required to fully characterize the hygroscopic nature of this compound. The following workflow integrates three complementary techniques to provide a comprehensive picture of its behavior in the presence of moisture.

Figure 1: Integrated workflow for hygroscopicity characterization.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing a clear rationale for each step. This approach ensures that the data generated is robust and interpretable.

Protocol 1: Dynamic Vapor Sorption (DVS) Analysis

Objective: To quantify the amount of water sorbed and desorbed by this compound across a range of relative humidities at a constant temperature, and to classify its hygroscopicity.

Causality Behind Experimental Choices:

-

Isothermal Condition (25°C): This standard temperature allows for comparability with pharmacopeial methods and other literature data.

-

Drying Step (0% RH): Establishing a dry mass baseline is crucial for accurate calculation of weight change due to moisture sorption.[8]

-

Stepwise RH Ramp: A gradual, stepwise increase and decrease in RH allows the sample to reach equilibrium at each stage, providing a detailed sorption/desorption isotherm. This is superior to single-point measurements as it reveals the full behavioral profile, including any hysteresis.

-

Equilibrium Criterion ( dm/dt ): Using a rate of weight change ( dm/dt ) criterion (e.g., <0.002%/min) ensures that data points are only collected once the sample has truly equilibrated with its environment, leading to a more accurate isotherm.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound into a DVS sample pan.

-

Instrument Setup: Place the sample in a DVS analyzer.

-

Experimental Conditions:

-

Set the temperature to 25°C and allow it to equilibrate.

-

Drying: Hold the sample at 0% RH until a stable weight is achieved ( dm/dt ≤ 0.002% per minute for 10 minutes). This weight is recorded as the dry reference mass.

-

Sorption Cycle: Increase the RH in steps of 10% from 0% to 90%. At each step, hold until the equilibrium criterion is met.

-

Desorption Cycle: Decrease the RH in steps of 10% from 90% back to 0%. Again, hold at each step until equilibrium is achieved.

-

-

Data Analysis:

-

Plot the change in mass (%) versus the target RH (%) to generate the sorption and desorption isotherms.

-

Determine the mass increase at 80% RH from the sorption curve to classify the material according to the European Pharmacopoeia criteria (Table 1).

-

Observe the shape of the isotherm and the presence of any hysteresis (divergence between sorption and desorption curves), which can indicate physical changes like hydrate formation.

-

Protocol 2: Karl Fischer Titration (KFT)

Objective: To accurately determine the absolute water content of a sample of this compound. This is critical for establishing the initial water content before DVS analysis and for validating moisture-related stability studies.

Causality Behind Experimental Choices:

-

Volumetric vs. Coulometric: For a potentially hygroscopic solid, volumetric KFT is often suitable as it can handle a wider range of water content (0.1% to 100%). Coulometric KFT is preferred for samples with very low moisture levels (<1%).[10][11][12]

-

Methanol as Solvent: Methanol is an excellent solvent for many polar organic salts and is a primary component of Karl Fischer reagents.

-

Inert Gas Purge: For highly hygroscopic materials, handling in a dry environment (e.g., a glovebox or under a nitrogen purge) is essential to prevent the sample from absorbing atmospheric moisture during weighing and transfer, which would lead to erroneously high results.[10]

Methodology:

-

Instrument Preparation: Standardize the Karl Fischer titrator and reagent against a certified water standard.

-

Sample Handling (Critical Step): Perform all sample weighing and transfer operations in a low-humidity environment (e.g., a glove box with a dry nitrogen atmosphere or work swiftly).

-

Procedure:

-

Accurately weigh a suitable amount of this compound (typically 50-100 mg) directly into the pre-tared titration vessel containing the Karl Fischer solvent.

-

Seal the vessel immediately.

-

Allow the sample to dissolve completely with stirring.

-

Initiate the titration. The instrument will automatically titrate with the Karl Fischer reagent until the endpoint is reached.

-

-

Calculation: The instrument's software will calculate the water content as a percentage (% w/w) based on the titrant consumed and the sample weight. Run the determination in triplicate to ensure precision.

Protocol 3: X-ray Powder Diffraction (XRPD)

Objective: To assess the solid-state form of this compound before and after exposure to humidity to detect any moisture-induced phase transitions, such as hydrate formation or conversion to an amorphous state.

Causality Behind Experimental Choices:

-

Non-destructive Nature: XRPD is a non-destructive technique that provides a unique "fingerprint" of a crystalline solid's structure.

-

High Specificity: Different crystalline forms (polymorphs, hydrates) will produce distinct diffraction patterns, making XRPD a definitive tool for identifying them.

-

Pre- and Post-Stressing Analysis: Comparing the XRPD pattern of the material as-received with the pattern after a DVS experiment provides clear evidence of any structural changes induced by moisture.

Methodology:

-

Initial Sample Analysis:

-

Gently grind a small amount of the as-received this compound to ensure a random orientation of crystals.

-

Mount the sample on an XRPD sample holder.

-

Acquire a diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a standard diffractometer. This pattern serves as the baseline reference.

-

-

Post-DVS Sample Analysis:

-

Carefully remove the sample from the DVS pan immediately after the experiment is complete.

-

Mount the sample and acquire an XRPD pattern using the identical instrument parameters as the initial analysis.

-

-

Data Interpretation:

-

Overlay the "before" and "after" diffraction patterns.

-

No Change: If the patterns are identical, it indicates that the crystalline form is stable under the tested humidity conditions.

-

Change in Pattern: The appearance of new peaks, disappearance of original peaks, or significant shifts in peak positions indicates a solid-state transformation. This could be due to the formation of a hydrate or a different polymorphic form.

-

Broad "Halo" Pattern: The loss of sharp peaks and the appearance of a broad, diffuse halo suggests a transition to an amorphous state.

-

Potential Consequences of Moisture Sorption

Understanding the hygroscopic classification is the first step. The next is to anticipate the consequences for this compound:

-

Physical Stability:

-

Phase Transitions: As revealed by XRPD, moisture can induce the formation of a hydrate. Hydrate formation alters the crystal lattice, which can impact solubility, dissolution rate, and bioavailability if it were a final drug product.[4]

-

Deliquescence: If the compound is very hygroscopic, it may deliquesce at high RH, dissolving in the absorbed water. This would lead to a complete loss of solid-state properties and present significant handling and processing challenges.

-

Mechanical Properties: Increased moisture content can lead to powder caking, poor flowability, and sticking during manufacturing processes like weighing and blending.

-

-

Chemical Stability: The presence of sorbed water can act as a solvent and a reactant, potentially accelerating hydrolysis or other degradation pathways, thereby reducing the purity and shelf-life of the material.

Practical Guidance: Handling, Storage, and Formulation

Based on the anticipated hygroscopic nature, a robust control strategy is imperative.

Handling and Storage

-

Controlled Environment: Weighing and handling of this compound should be performed in a controlled environment, such as a glove box with low relative humidity or under a flow of dry inert gas (e.g., nitrogen or argon).

-

Packaging: The material should be stored in tightly sealed containers made of impermeable materials. The inclusion of a desiccant within secondary packaging is highly recommended.

-

Storage Conditions: Store in a cool, dry place, away from direct sources of heat and moisture.

Formulation Strategies

If this compound is to be used in a solid dosage form, several formulation strategies can mitigate the risks associated with its hygroscopicity:

-

Co-processing with Excipients: Blending with non-hygroscopic, hydrophobic excipients can create a microenvironment that protects the compound from ambient moisture.

-

Film Coating: Applying a moisture-barrier film coat to a tablet or granule containing the compound can significantly reduce water uptake.

-

Encapsulation: Encapsulating the material, for instance by spray drying with a suitable polymer, can act as a physical barrier to moisture.

Figure 2: Mitigation strategies for a hygroscopic API.

Conclusion

The hygroscopic nature of this compound is a defining characteristic that demands rigorous scientific evaluation. Based on its molecular structure, an expert assessment suggests it is likely to be classified as hygroscopic to very hygroscopic, a hypothesis that must be confirmed empirically. By employing a systematic workflow combining Dynamic Vapor Sorption, Karl Fischer Titration, and X-ray Powder Diffraction, researchers and drug development professionals can precisely quantify its moisture sorption behavior and identify any potential solid-state instabilities. The detailed protocols and causal explanations provided in this guide offer a robust framework for this characterization. Ultimately, a thorough understanding of these properties is the foundation for developing effective handling, storage, and formulation strategies, ensuring the consistent quality and performance of this vital chemical intermediate.

References

- 1. (S)-3-Hydroxypyrrolidine | 100243-39-8 [amp.chemicalbook.com]

- 2. (S)-Piperidin-3-ylmethanol hydrochloride | CymitQuimica [cymitquimica.com]

- 3. tainstruments.com [tainstruments.com]

- 4. usbio.net [usbio.net]

- 5. (S)-3-Hydroxypyrrolidine CAS#: 100243-39-8 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. azom.com [azom.com]

- 8. Moisture sorption by polymeric excipients commonly used in amorphous solid dispersion and its effect on glass transition temperature: I. Polyvinylpyrrolidone and related copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. De novo development of small cyclic peptides that are orally bioavailable - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. proumid.com [proumid.com]

- 12. 400771-49-5|Piperidin-3-ylmethanol hydrochloride|BLD Pharm [bldpharm.com]

Chemical Stability of Pyrrolidin-3-ylmethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidin-3-ylmethanol is a valuable chiral building block in medicinal chemistry, frequently incorporated into a wide array of pharmaceutical candidates due to its unique structural and chemical properties. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its chemical stability is paramount for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the chemical stability of Pyrrolidin-3-ylmethanol in various solvents and under different stress conditions. The information presented herein is synthesized from established principles of chemical degradation and available data on structurally related compounds, offering a predictive framework in the absence of extensive direct studies on this specific molecule.

Chemical Structure and Properties

Pyrrolidin-3-ylmethanol possesses a saturated five-membered nitrogen-containing ring (pyrrolidine) with a hydroxymethyl substituent at the 3-position. This structure contains two key functional groups that influence its stability: a secondary amine and a primary alcohol. The secondary amine is susceptible to oxidation, while the primary alcohol can undergo oxidation and esterification. The pyrrolidine ring itself can be subject to ring-opening reactions under harsh conditions.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 198-200 °C |

| Solubility | Miscible with water and most polar organic solvents |

Predicted Stability in Different Solvents

The stability of Pyrrolidin-3-ylmethanol is expected to be significantly influenced by the nature of the solvent, particularly its protic or aprotic character, and the pH of the medium. The following tables summarize the predicted stability based on general chemical principles and data from analogous compounds.

Table 1: Predicted Stability in Protic vs. Aprotic Solvents under Inert Conditions

| Solvent Type | Examples | Predicted Stability | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Good | The polar nature of these solvents can solvate and stabilize the molecule through hydrogen bonding with both the hydroxyl and amino groups. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Excellent | These solvents are less likely to participate in degradation reactions such as hydrolysis or solvolysis. They provide a relatively inert environment. |

| Non-Polar Aprotic | Toluene, Hexane, Dichloromethane | Good to Excellent | Low reactivity towards the functional groups of Pyrrolidin-3-ylmethanol. However, solubility may be limited. |

Table 2: Predicted Stability under Stress Conditions (Forced Degradation)

| Stress Condition | Solvent Medium | Predicted Degradation | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl | Moderate | Ring-opening products, potential for dehydration of the alcohol. |

| Basic Hydrolysis | 0.1 M NaOH | Good Stability | Generally stable, as the secondary amine and alcohol are not readily hydrolyzed under basic conditions. |

| Oxidation | 3% H₂O₂ | Susceptible | N-oxides, aldehydes, carboxylic acids, and ring-opened products. |

| Thermal | 60-80 °C | Good to Moderate | Dehydration products, potential for dimerization or polymerization at higher temperatures. |

| Photolytic | UV/Vis light | Moderate | Photo-oxidation products, potential for radical-mediated degradation. |

Potential Degradation Pathways

Based on the functional groups present in Pyrrolidin-3-ylmethanol and known degradation mechanisms of similar compounds, several degradation pathways can be postulated.

Oxidative Degradation

Oxidation is a likely degradation pathway, targeting both the secondary amine and the primary alcohol.

Caption: Predicted oxidative degradation pathway of Pyrrolidin-3-ylmethanol.